molecular formula C18H18N2O4S B2842669 (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-5-yl)methanone CAS No. 1787917-38-7

(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-5-yl)methanone

Cat. No.: B2842669
CAS No.: 1787917-38-7
M. Wt: 358.41
InChI Key: WLTRWUAMOXTDAQ-UHFFFAOYSA-N
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Description

The compound (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-5-yl)methanone features a unique hybrid structure combining a pyrrolidine ring modified with a sulfonyl-furan moiety and a 1H-indol-5-yl methanone group. Its molecular formula is C19H18N2O4S (calculated molecular weight: 378.42 g/mol). Such structural features are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or metabolic disorders .

Properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-18(14-3-4-17-13(10-14)5-7-19-17)20-8-6-16(11-20)25(22,23)12-15-2-1-9-24-15/h1-5,7,9-10,16,19H,6,8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTRWUAMOXTDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carbaldehyde, pyrrolidine, and indole-5-carboxylic acid.

    Step 1 Formation of Furan-2-ylmethyl Sulfone: Furan-2-carbaldehyde is reacted with a sulfonylating agent like methanesulfonyl chloride in the presence of a base such as triethylamine to form

Biological Activity

The compound (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-5-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C14H15N2O5SC_{14}H_{15}N_{2}O_{5}S, featuring a furan ring, a pyrrolidine moiety, and a sulfonyl group. These functional groups are believed to play significant roles in the compound's interactions with biological targets, influencing its pharmacological properties.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with various enzymes or receptors, potentially modulating their activity through competitive inhibition or allosteric modulation. The presence of the indole structure suggests possible interactions with serotonin receptors or other neuroactive targets.

Biological Activity and Therapeutic Potential

Research has indicated that compounds with similar structural motifs exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Below is a summary of relevant findings:

Biological Activity Description
Anticancer Activity Preliminary studies suggest that derivatives of indole compounds can inhibit tumor growth in various cancer cell lines. For instance, compounds with indole moieties have shown IC50 values ranging from 1.6 to 8.0 nM against melanoma cell lines .
Anti-inflammatory Effects Sulfonamide derivatives often exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway .
Antimicrobial Properties Compounds containing furan and pyrrolidine rings have been reported to possess antimicrobial activity against certain bacterial strains, indicating potential for development as antibiotic agents.

Case Studies

  • Anticancer Efficacy : In a study evaluating indole derivatives, one compound exhibited a 73.9% reduction in tumor growth in an A375 murine melanoma xenograft model without significant weight loss . This highlights the potential of structurally related compounds in cancer therapy.
  • Enzyme Inhibition : Research on similar sulfonamide compounds indicated effective inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses, suggesting that this compound could also exhibit similar properties if tested .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Target Compound
  • Synthesis : Likely involves sulfonylation of a pyrrolidine intermediate using furfuryl sulfonyl chloride, followed by coupling with 1H-indole-5-carbonyl chloride. Analogous methods are described for sulfonyl-containing indole derivatives (e.g., phenylsulfonyl-indole compounds in ) .
  • Key Groups: Pyrrolidine sulfonyl (conformational flexibility), furan-2-ylmethyl (electron-rich heterocycle), and indol-5-yl methanone (planar aromatic system).
Analog 1 : (±)-(7-(Furan-2-ylmethyl)-5-methoxy-...methanone ()**
  • Structure: Combines a furan-2-ylmethyl group with a methanoazocino-indole scaffold and a pyridinyl methanone.
  • Synthesis : Uses methane sulfonyl chloride and furfuryl alcohol, similar to sulfonation steps in the target compound’s presumed route .
Analog 2 : 3-(Furan-3-yl)-1-(phenylsulfonyl)-1H-indol-5-ol ()**
  • Structure : Phenylsulfonyl group replaces pyrrolidine sulfonyl; furan-3-yl instead of furan-2-ylmethyl.
  • Synthesis : Sulfonylation of indole precursors with phenylsulfonyl chloride, followed by furan coupling .
Analog 3 : [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone ()**
  • Structure: Pyridin-3-yl methanone linked to indol-3-yl via a dihydropyrazole ring.
  • Synthesis : Condensation of chalcones with nicotinic acid hydrazide, differing from the target’s sulfonylation approach .

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 () Analog 3 ()
Molecular Weight 378.42 g/mol Not reported ~350–400 g/mol ~350–400 g/mol
Polar Groups Sulfonyl, ketone Sulfonyl, methoxy Sulfonyl, hydroxyl Ketone, pyridine
Solubility Moderate (polar groups) Low (bulky scaffold) Moderate Low (aromaticity)

Q & A

Q. What computational tools predict the compound’s interaction with membrane transporters?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding to P-glycoprotein (P-gp) using GROMACS.
  • Quantitative Structure-Property Relationship (QSPR) : Train models on LogP and polar surface area (PSA) to predict blood-brain barrier permeability .

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